7-chloro-N-(4-fluorophenyl)quinazolin-4-amine
Overview
Description
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine is a quinazoline derivative known for its significant pharmacological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology due to their ability to inhibit tyrosine kinases .
Mechanism of Action
Target of Action
The primary target of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine, also known as Gefitinib , is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR, Gefitinib selectively targets the mutant proteins in malignant cells .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by Gefitinib affects the modulation of growth factor signaling .
Pharmacokinetics
It is known that the compound is used as a first-line therapy to treat non-small cell lung carcinoma (nsclc) that meets certain genetic mutation criteria .
Result of Action
The result of Gefitinib’s action is the inhibition of the growth of cancer cells. It is used for the continued treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of either platinum-based or docetaxel chemotherapies .
Action Environment
It is known that the compound is used in the treatment of certain types of cancer, and its efficacy can be influenced by various factors, including the genetic makeup of the cancer cells and the patient’s overall health .
Biochemical Analysis
Cellular Effects
Quinazolinones have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinazolinones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid with 4-fluoroaniline under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Uniqueness: 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chloro and fluoro substituents enhances its binding affinity to the EGFR tyrosine kinase, making it a potent inhibitor compared to other quinazoline derivatives .
Properties
IUPAC Name |
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJWQIRCDXSHOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250478 | |
Record name | 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477856-23-8 | |
Record name | 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477856-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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